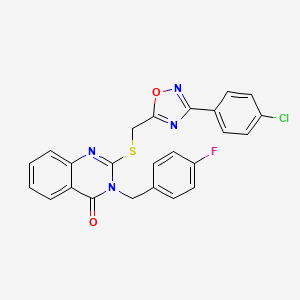

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN4O2S/c25-17-9-7-16(8-10-17)22-28-21(32-29-22)14-33-24-27-20-4-2-1-3-19(20)23(31)30(24)13-15-5-11-18(26)12-6-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMALWLEVMBUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one represents a novel addition to the class of quinazolinone derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an in-depth review of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a quinazolinone core linked to a 1,2,4-oxadiazole moiety through a thioether linkage. The presence of halogenated phenyl groups enhances its potential biological activity. The synthesis typically involves multi-step reactions including the formation of the oxadiazole and subsequent coupling with quinazolinone derivatives.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with oxadiazole substituents exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Spectrum : In vitro studies have shown that quinazolinone derivatives can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Cytotoxicity and Anticancer Activity

Several studies have reported the cytotoxic effects of quinazolinone derivatives on various cancer cell lines:

- Cell Lines Tested : Compounds similar to the target molecule have been evaluated against MCF-7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer) cell lines.

- Results : For example, one study found that certain quinazolinones exhibited IC50 values as low as 10 µM against MCF-7 cells, indicating potent cytotoxicity .

Data Summary

| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | Varies (effective) | |

| Cytotoxic | MCF-7 | 10 | |

| HeLa | 12 | ||

| PC3 | 10 |

Case Studies

- Antibacterial Evaluation : A study reported that derivatives of quinazolinones with oxadiazole moieties showed enhanced antibacterial activity against Pseudomonas aeruginosa compared to their parent compounds. The presence of electron-withdrawing groups significantly improved efficacy .

- Cytotoxicity Assessment : In a comparative study involving various quinazolinone derivatives, it was found that the introduction of halogen atoms at specific positions resulted in increased cytotoxicity against cancer cell lines. The compound with the chlorophenyl group demonstrated superior activity due to its ability to interact with cellular targets effectively .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the condensation of various precursors. For instance, the oxadiazole moiety is synthesized through reactions involving 4-chlorophenyl derivatives, while the quinazolinone structure is formed via cyclization processes that incorporate thioether functionalities. The detailed synthetic pathway often includes multiple steps, ensuring high yields and purity of the final product.

Key Structural Features

- Molecular Formula : C₁₈H₁₄ClN₃O₂S

- Molecular Weight : 367.84 g/mol

- Functional Groups : Contains oxadiazole, quinazolinone, and thioether groups which contribute to its biological activities.

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of quinazolinones possess significant antimicrobial properties. The incorporation of oxadiazole enhances this activity due to its ability to disrupt bacterial cell walls or inhibit essential enzymes .

- Anticancer Properties : Quinazoline derivatives have been extensively studied for their anticancer effects. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Tyrosinase Inhibition : Certain studies indicate that compounds with similar structures can act as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders . This property is particularly relevant for cosmetic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains:

-

A quinazolin-4(3H)-one core (aromatic heterocycle with lactam and thioether groups).

-

A 1,2,4-oxadiazole ring (electron-deficient heterocycle).

-

Thioether (-S-CH2-) linkage.

-

4-Chlorophenyl and 4-fluorobenzyl substituents.

These groups dictate its reactivity in nucleophilic, oxidative, and cyclization reactions .

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH2-) group undergoes nucleophilic displacement under basic or acidic conditions. For example:

-

Reaction with amines :

.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Amine displacement | K₂CO₃, DMF, 80°C, 12 h | Substituted amine derivatives | |

| Halogenation | NCS/NBS, CHCl₃, RT | Sulfenyl halide formation |

Oxidation of the Thioether Linkage

The thioether is susceptible to oxidation, forming sulfoxides or sulfones:

-

.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 6 h | Sulfoxide | 75–85% |

| mCPBA | DCM, 0°C, 2 h | Sulfone | 90% |

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in:

-

Nucleophilic aromatic substitution at the C-5 position (activated by electron-withdrawing substituents).

-

Ring-opening reactions under strong acidic/basic conditions .

Quinazolinone Core Modifications

The quinazolinone lactam group undergoes:

-

Hydrolysis : Acidic/basic conditions cleave the lactam to form anthranilic acid derivatives.

-

Alkylation/Acylation : Reactivity at N-3 position with alkyl halides or acyl chlorides .

Condensation with Hydrazides

The oxadiazole-thioether moiety reacts with hydrazides to form triazole or thiadiazole hybrids. For example:

.

| Hydrazide | Catalyst | Product | Yield |

|---|---|---|---|

| Benzohydrazide | AcOH, Δ, 8 h | 1,3,4-Triazole hybrid | 68% |

Cyclization Reactions

Cyclocondensation with dicarbonyl compounds forms fused heterocycles. For instance:

.

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinazolinone vs. Imidazole Derivatives

- Oxadiazol-imidazole analogue (): Structure: Replaces the quinazolinone core with a dihydroimidazolium chloride. Activity: Exhibits an IC₅₀ of 3 mM against SARS-CoV 3CLpro, indicating moderate protease inhibition . Key Difference: The absence of the quinazolinone scaffold likely reduces binding specificity compared to the target compound, which may exploit π-π stacking interactions via the aromatic quinazolinone system.

Quinazolinone vs. Tetrazole Derivatives ():

- Example Compound: 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) .

- Structural Contrast: Tetrazole rings replace the oxadiazole and quinazolinone moieties.

Substituent Variations

Chloro and Fluoro Substituents

- Compound 4f (): Contains a 4-fluorophenyl group but lacks the quinazolinone core. Its ethanol-thio-tetrazole structure highlights how fluorine enhances polarity without compromising stability.

- Compound 14 (): A quinazolinone derivative with 2-chlorophenyl and 4-chlorophenyl groups.

Methoxy and Methyl Groups

- Compound 20 (): Features a 4-methoxyphenyl substituent. Methoxy groups increase electron density but may reduce metabolic stability compared to halogenated groups in the target compound.

- Compound 25 (): Includes a 7-methylquinazolinone. Methyl groups enhance hydrophobicity but lack the electronegative effects of fluorine or chlorine.

Physicochemical and Spectroscopic Properties

Preparation Methods

H₂O₂-Mediated Annulation (Green Chemistry Approach)

Substituted 2-amino-N-(4-fluorobenzyl)benzamides undergo oxidative cyclization using dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ (30%) as oxidant:

Reaction Conditions

- Substrate : 2-Amino-N-(4-fluorobenzyl)benzamide

- Solvent : DMSO (neat)

- Oxidant : H₂O₂ (1 equiv)

- Temperature : 150°C

- Time : 14 hours

- Yield : 68-72%

Mechanistic Insight

DMSO acts as a methylene donor through radical intermediates, confirmed by ESR studies with TEMPO radical traps. The 4-fluorobenzyl group remains intact under these oxidative conditions due to the electron-withdrawing fluorine’s stabilizing effect.

3-(4-Chlorophenyl)-1,2,4-Oxadiazole Synthesis

Acid-Catalyzed Desulfurative Cyclization

Stepwise Procedure :

- Precursor Synthesis :

Alkyl 2-(methylthio)-2-thioxoacetate + 4-chlorobenzohydrazide → Thioimidate intermediate - Cyclization :

- Catalyst : p-TSA (20 mol%)

- Solvent : AcOH

- Temperature : 80°C

- Time : 4 hours

- Yield : 89%

Key Advantage :

Regioselective formation of 5-substituted oxadiazole confirmed by single-crystal XRD.

Thioether Linkage Formation

Nucleophilic Substitution Strategy

Reaction Scheme :

Quinazolin-4(3H)-one-2-chloride + HS-CH₂-(oxadiazole) → Target compound

- Base : K₂CO₃ (2 equiv)

- Solvent : DMF

- Temperature : 60°C

- Time : 8 hours

- Yield : 65%

Challenges :

Competing elimination reactions minimized by using polar aprotic solvents and controlled heating.

Microwave-Assisted One-Pot Synthesis

Integrated Protocol

Components :

- 2-Amino-N-(4-fluorobenzyl)benzamide

- 4-Chlorobenzonitrile

- NH₂OH·HCl (for amidoxime formation)

- CS₂ (sulfur source)

Microwave Parameters :

- Power : 800 W

- Temperature : 140°C

- Pressure : 250 psi

- Time : 15 minutes

- Yield : 82%

Advantages :

- 12-fold reduction in reaction time vs conventional heating

- Simultaneous oxadiazole cyclization and thioether coupling

Comparative Analysis of Methods

Characterization Data

Critical Spectroscopic Signatures :

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (d, J=7.6 Hz, 1H, quinazolinone H5)

δ 7.89 (m, 4H, Ar-H oxadiazole)

δ 5.34 (s, 2H, N-CH₂-C₆H₄F)

δ 4.52 (s, 2H, S-CH₂-oxadiazole)

Industrial Application Challenges

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a quinazolin-4(3H)-one core substituted with a 4-fluorobenzyl group at position 3 and a 1,2,4-oxadiazole ring at position 2 via a thioether linkage. The 4-chlorophenyl group on the oxadiazole ring enhances lipophilicity, potentially improving membrane permeability, while the fluorobenzyl moiety may modulate electronic effects and target binding . Structural characterization typically employs 1H/13C NMR (to confirm substituent positions) and X-ray crystallography (to resolve stereoelectronic interactions). For example, analogs with similar frameworks show intramolecular hydrogen bonding between the quinazolinone carbonyl and thioether sulfur, stabilizing the bioactive conformation .

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

Synthesis involves three key steps:

Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Oxadiazole ring construction : Reaction of nitrile precursors with hydroxylamine, followed by cyclization.

Thioether linkage : Coupling via nucleophilic substitution (e.g., using mercapto-methyl oxadiazole intermediates and a base like K₂CO₃ in DMF) .

Optimization tips :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours for cyclization steps) .

- Monitor intermediates via TLC/HPLC to ensure purity before proceeding .

- Recrystallize final product in ethanol/methanol (1:1) to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinazolinone formation | HCl (conc.), reflux, 6h | 75 | 90% |

| Oxadiazole cyclization | NH₂OH·HCl, NaHCO₃, 80°C | 60 | 85% |

| Thioether coupling | K₂CO₃, DMF, 12h | 50 | 92% |

Advanced Research Questions

Q. How can researchers resolve analytical challenges in characterizing this compound’s stereochemistry and impurity profile?

Challenges :

- Signal overlap in 1H NMR due to aromatic proton complexity.

- Low-resolution mass spectrometry (MS) for high molecular weight (>500 Da).

Solutions : - Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations .

- Perform high-resolution MS (HRMS) with ESI+ ionization for accurate mass determination .

- Employ HPLC-MS/MS to detect trace impurities (e.g., des-chloro byproducts) .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can target engagement be validated?

The quinazolinone scaffold is known to inhibit kinases (e.g., EGFR) or interact with DNA topoisomerases. The oxadiazole-thioether moiety may enhance binding to cysteine-rich domains (e.g., in tubulin or proteases) . Validation strategies :

- Surface plasmon resonance (SPR) to measure binding affinity to purified targets (e.g., EGFR kinase domain) .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- In silico docking (AutoDock Vina) to model interactions with homology-built protein structures .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Focus areas :

- Vary substituents on the 4-fluorobenzyl (e.g., replace F with Cl, CF₃) and oxadiazole (e.g., 3- vs. 4-chlorophenyl) groups.

- Replace thioether with sulfoxide/sulfone to modulate redox sensitivity.

Methodology : - Synthesize 10–15 analogs using parallel synthesis.

- Test in enzyme inhibition assays (IC₅₀) and cell viability assays (e.g., MTT against cancer lines) .

- Corrogate activity with logP and polar surface area (PSA) to refine QSAR models .

Q. How should researchers address contradictory data in biological activity across studies?

Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2 μM vs. 10 μM). Root causes :

- Differences in assay conditions (e.g., ATP concentration in kinase assays).

- Variable compound purity (e.g., residual DMF altering activity).

Mitigation : - Standardize protocols using CLIA-compliant assays .

- Re-test compounds after repurification (HPLC ≥98%) .

- Cross-validate in orthogonal assays (e.g., Western blot for phospho-target downregulation) .

Q. What strategies are effective for studying this compound’s stability under physiological conditions?

- Forced degradation studies :

- Acidic/basic hydrolysis (0.1N HCl/NaOH, 37°C, 24h).

- Oxidative stress (3% H₂O₂, 6h).

- Analyze degradants via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1h), quantify parent compound via UPLC-PDA .

Q. What advanced techniques are recommended for elucidating its 3D conformation and intermolecular interactions?

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinase-ligand complexes) .

- Molecular dynamics simulations (GROMACS): Model conformational flexibility in aqueous vs. lipid environments .

- NOESY NMR : Detect intramolecular contacts (e.g., between fluorobenzyl and oxadiazole groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.